molecular formula C9H7F4NO B8082738 4-fluoro-N-methyl-2-(trifluoromethyl)benzamide

4-fluoro-N-methyl-2-(trifluoromethyl)benzamide

Cat. No.: B8082738
M. Wt: 221.15 g/mol
InChI Key: KFYKDCVNRDXILZ-UHFFFAOYSA-N
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Description

4-Fluoro-N-methyl-2-(trifluoromethyl)benzamide is a fluorinated aromatic amide compound characterized by the presence of a fluorine atom, a trifluoromethyl group, and a methyl group attached to the benzamide core. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-fluoro-2-(trifluoromethyl)benzoic acid as the starting material.

  • Amide Formation: The carboxylic acid group is converted to an amide using methylamine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods: Industrial-scale production involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow chemistry and large-scale reactors are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert the amide group to an amine.

  • Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the fluorine-substituted positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Products include carboxylic acids and ketones.

  • Reduction: The major product is the corresponding amine.

  • Substitution: Substituted benzamides or benzene derivatives are common products.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its fluorinated structure makes it valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, 4-fluoro-N-methyl-2-(trifluoromethyl)benzamide is used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-fluoro-N-methyl-2-(trifluoromethyl)benzamide exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 2-Fluoro-N-methyl-N-({(3S,4S)-4-[2-(trifluoromethyl)phenoxy]-3,4-dihydro-1H-isochromen-3-yl}methanamine: This compound shares structural similarities but has additional functional groups that affect its reactivity and biological activity.

  • 2-Fluoro-4-(trifluoromethyl)benzonitrile: Another fluorinated aromatic compound, but with a nitrile group instead of an amide group.

Uniqueness: The presence of both fluorine and trifluoromethyl groups in 4-fluoro-N-methyl-2-(trifluoromethyl)benzamide provides unique chemical properties, such as increased stability and lipophilicity, which can be advantageous in various applications.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in the development of new materials and therapeutic agents.

Properties

IUPAC Name

4-fluoro-N-methyl-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO/c1-14-8(15)6-3-2-5(10)4-7(6)9(11,12)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYKDCVNRDXILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

DMF (3 drops) and oxalyl chloride (2.55 ml) were added to a mixture of 4-fluoro-2-(trifluoromethyl)benzoic acid (5.50 g) and dichloromethane (50 ml), followed by stirring at room temperature for 3 hours. The reaction solution was added dropwise to a 2M methylamine-THF solution (17.3 ml) and a solution of triethylamine (5.55 ml) in dichloromethane (50 ml) under ice cooling, followed by stirring for 30 minutes and concentration under reduced pressure, addition of water and extraction with ethyl acetate. The organic layer was washed with water, saturated aqueous sodium bicarbonate solution and then saturated brine in this order, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was washed with diisopropylether to obtain 4-fluoro-N-methyl-2-(trifluoromethyl)benzamide (4.37 g) as a white solid.
Name
methylamine THF
Quantity
17.3 mL
Type
reactant
Reaction Step One
Quantity
5.55 mL
Type
reactant
Reaction Step Two
Quantity
2.55 mL
Type
reactant
Reaction Step Three
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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